molecular formula C13H19N3OS B8363554 [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea

[4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea

Cat. No.: B8363554
M. Wt: 265.38 g/mol
InChI Key: AZVWJURDZRVBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea is a chemical compound that features a pyrrolidine ring, an ethoxy group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea typically involves the reaction of 4-(2-pyrrolidin-1-yl-ethoxy)aniline with thiocyanate under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Its thiourea moiety can interact with various biological targets, making it a useful tool in biochemical assays .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various applications .

Mechanism of Action

The mechanism of action of [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea lies in its combination of a pyrrolidine ring, ethoxy group, and thiourea moiety.

Properties

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

[4-(2-pyrrolidin-1-ylethoxy)phenyl]thiourea

InChI

InChI=1S/C13H19N3OS/c14-13(18)15-11-3-5-12(6-4-11)17-10-9-16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H3,14,15,18)

InChI Key

AZVWJURDZRVBFK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)NC(=S)N

Origin of Product

United States

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